Methyl 2-fluoro-5-iodobenzoate

Overview

Description

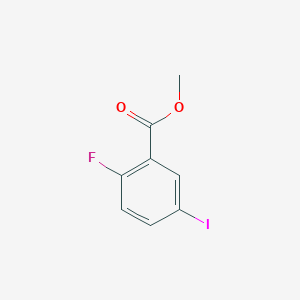

“Methyl 2-fluoro-5-iodobenzoate” is a chemical compound with the CAS Number: 625471-27-4 . It has a molecular weight of 280.04 . The IUPAC name for this compound is methyl 2-fluoro-5-iodobenzoate .

Synthesis Analysis

“Methyl 2-fluoro-5-iodobenzoate” is a useful reactant in the synthesis of arene-fused cyclic β-ketoesters via an homoconjugate addition and decarboxylative Dieckmann cyclization .Molecular Structure Analysis

The molecular formula of “Methyl 2-fluoro-5-iodobenzoate” is C8H6FIO2 . The InChI code for this compound is 1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-iodobenzoate” is a liquid at ambient temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 293.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Pharmacology

In pharmacology, Methyl 2-fluoro-5-iodobenzoate is utilized as a precursor for the synthesis of various pharmaceutical compounds. Its reactivity due to the iodine atom makes it a valuable intermediate in creating active pharmaceutical ingredients (APIs) that require halogenated aromatic structures .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in halogenation and cross-coupling reactions. It can act as a substrate for Suzuki coupling, which is used to form carbon-carbon bonds, an essential step in constructing complex organic molecules .

Material Science

In material science, Methyl 2-fluoro-5-iodobenzoate is used in the development of new materials, such as polymers and coatings, where the introduction of fluorine can alter the properties of materials, like increasing resistance to solvents and chemicals .

Analytical Chemistry

Analytical chemists employ Methyl 2-fluoro-5-iodobenzoate as a standard or reference compound in chromatography and mass spectrometry. Its distinct molecular weight and structure help in the identification and quantification of similar compounds .

Environmental Science

In environmental science, researchers use Methyl 2-fluoro-5-iodobenzoate to study the environmental fate of halogenated compounds. Its breakdown and interaction with environmental factors provide insights into pollution and degradation processes .

Biochemistry Research

Biochemists utilize Methyl 2-fluoro-5-iodobenzoate to investigate biochemical pathways involving halogenated aromatic compounds. It serves as a reagent in enzymatic studies and protein binding assays, helping to elucidate the function of halogen atoms in biological systems .

Industrial Applications

Industrially, Methyl 2-fluoro-5-iodobenzoate is involved in the large-scale synthesis of various chemicals. Its iodine moiety is particularly useful in catalytic processes that require iodine’s unique reactivity for efficient production .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create fluorinated derivatives of medicinal agents. Fluorination can significantly impact the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability .

Safety and Hazards

“Methyl 2-fluoro-5-iodobenzoate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

methyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGDRMNKJLVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647499 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-5-iodobenzoate | |

CAS RN |

625471-27-4 | |

| Record name | Methyl 2-fluoro-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)